1-Tert-butylpyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQPEGHHZLRXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208216 | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59527-71-8 | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Tert Butylpyrene and Its Strategic Precursors
Direct Alkylation of Pyrene (B120774) for Monosubstitution
The direct introduction of a tert-butyl group onto the pyrene scaffold to achieve monosubstitution at the 1-position is a nuanced process, primarily governed by the principles of electrophilic aromatic substitution. The most common method for this transformation is the Friedel-Crafts alkylation.
The Friedel-Crafts reaction involves the treatment of pyrene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govorganic-chemistry.org The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich pyrene ring. The regioselectivity of this reaction is highly sensitive to reaction conditions and the inherent reactivity of the pyrene nucleus. While the 1, 3, 6, and 8 positions of pyrene are the most electronically activated towards electrophilic attack, the steric bulk of the tert-butyl group can play a significant role in directing the substitution to the less hindered 2 and 7 positions. rsc.orgacs.org
However, by carefully controlling the reaction parameters, such as temperature, reaction time, and the stoichiometry of the reactants and catalyst, it is possible to influence the product distribution and favor the formation of 1-tert-butylpyrene. For instance, using milder reaction conditions and a shorter reaction time can help to minimize di-substitution and potential isomerization reactions.
| Tert-butylating Agent | Catalyst | Solvent | Temperature | Key Outcome |
|---|---|---|---|---|
| tert-Butyl chloride | AlCl₃ | Dichloromethane (B109758) | 0 °C to room temperature | Formation of a mixture of tert-butylated pyrenes, careful optimization required for monosubstitution. |
| tert-Butanol | Triflic Acid | Dichloromethane | Room temperature | Efficient tert-butylation, with potential for di-substitution. acs.org |
Regioselective Introduction of Functional Handles on this compound
Once this compound is obtained, the introduction of functional groups at specific positions is crucial for its further elaboration into more complex molecules. Electrophilic bromination is a key strategy for this purpose, providing a versatile handle for subsequent cross-coupling reactions.
Electrophilic Bromination Strategies and Positional Control
The bromination of this compound is an electrophilic aromatic substitution reaction where the position of the incoming bromine atom is directed by the existing tert-butyl group. The tert-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. stackexchange.com However, the steric hindrance imposed by the bulky tert-butyl group at the ortho positions (positions 2 and 10) will strongly disfavor substitution at these sites.
Therefore, electrophilic bromination of this compound is expected to occur preferentially at the other activated and sterically accessible positions of the pyrene ring. The most likely positions for bromination would be the 3, 6, and 8 positions. The precise control over mono-, di-, or tri-bromination can be achieved by modulating the reaction conditions, including the nature of the brominating agent and the reaction temperature.
Common brominating agents for aromatic compounds include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), and N-bromosuccinimide (NBS). rsc.orgnih.gov The use of a catalyst polarizes the Br-Br bond, generating a more potent electrophile. The choice of solvent can also influence the reactivity and selectivity of the bromination reaction.
| Position | Electronic Effect of t-Bu | Steric Hindrance from t-Bu | Predicted Reactivity |
|---|---|---|---|
| 2 | Activated (ortho) | High | Low |
| 3 | Activated (para) | Low | High |
| 6, 8 | Activated | Low | High |
Mechanistic Aspects of Directed Substitution
The mechanism of electrophilic bromination of this compound follows the general pathway for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of the π-electron system of the pyrene ring on the electrophilic bromine species (e.g., Br⁺ generated from Br₂ and FeBr₃). This attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
The stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. nih.gov When the bromine attacks at the 3, 6, or 8 positions, the positive charge in the arenium ion can be delocalized over the aromatic system without being in close proximity to the electron-donating tert-butyl group, which helps to stabilize the intermediate. Conversely, attack at the sterically hindered 2-position would lead to a less stable intermediate due to steric repulsion between the tert-butyl group and the incoming bromine atom.
Preparation of Organometallic Intermediates from this compound Derivatives
Brominated derivatives of this compound are valuable precursors for the formation of organometallic reagents, which are powerful nucleophiles in carbon-carbon bond-forming reactions. The two most common types of organometallic intermediates prepared from aryl bromides are organolithium and Grignard reagents.
The preparation of an organolithium reagent involves the reaction of a bromo-1-tert-butylpyrene with an alkyllithium reagent, typically n-butyllithium (n-BuLi), in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netscribd.comuniurb.it This is a halogen-metal exchange reaction where the bromine atom is swapped for a lithium atom.
Alternatively, a Grignard reagent can be synthesized by reacting the bromo-1-tert-butylpyrene with magnesium metal in an ethereal solvent. wisc.edumnstate.edulibretexts.org The magnesium inserts into the carbon-bromine bond to form the organomagnesium bromide. Both organolithium and Grignard reagents are highly reactive and must be prepared and handled under anhydrous and inert conditions to prevent their reaction with moisture or oxygen. masterorganicchemistry.com
These organometallic intermediates of this compound can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups and build more complex molecular structures. youtube.comumkc.edu
| Organometallic Reagent | Reactants | Solvent | Typical Conditions |
|---|---|---|---|
| Organolithium | Bromo-1-tert-butylpyrene, n-Butyllithium | Diethyl ether or THF | Low temperature (-78 °C to 0 °C), inert atmosphere |
| Grignard Reagent | Bromo-1-tert-butylpyrene, Magnesium metal | Diethyl ether or THF | Anhydrous, inert atmosphere |
Advanced Functionalization and Derivatization of 1 Tert Butylpyrene Scaffolds
C-H Functionalization Approaches
Visible-Light-Induced C-H Alkylation
Visible-light photoredox catalysis has emerged as a powerful methodology for C-H functionalization, offering mild reaction conditions and high selectivity. While specific literature detailing visible-light-induced C-H alkylation directly on 1-tert-butylpyrene is not extensively detailed in the provided search results, the broader field shows promise. For electron-rich arenes like pyrene (B120774), visible-light photoredox catalysis can be employed for C-H functionalization reactions, such as phosphonylation, where a photocatalyst like [Ru(bpy)₃]²⁺ can initiate radical pathways. These reactions typically involve photoexcitation of a catalyst, leading to electron transfer from the pyrene substrate, generating a pyrenyl cation or radical species that can then undergo alkylation. The mechanism often involves the generation of radical intermediates that participate in C-H bond functionalization mdpi.com. Further research would be needed to establish specific protocols for the C-H alkylation of this compound using this approach.
Deprotonative Lithiation and Subsequent Electrophilic Quenching
Deprotonative lithiation, often guided by a directing metalation group (DMG), is a key strategy for regioselective functionalization of aromatic systems wikipedia.org. For pyrene derivatives, the amide group has been shown to act as an effective DMG. Specifically, N-tert-butylpyrene-1-carboxamide has been reported to undergo deprotonative lithiation selectively at the C2 position using reagents like n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) researchgate.netmdpi.comresearchgate.netresearchgate.net.
The resulting lithiated intermediate can then be quenched with various electrophiles to introduce new substituents. For instance, quenching with chlorosilanes yields 2-(trialkylsilyl)pyrene-1-carboxamides researchgate.netmdpi.comresearchgate.netresearchgate.net. When N,N-dimethylformamide (DMF) or diethyl oxalate (B1200264) are used as electrophiles, compounds with a 8-tert-butyl-7-hydroxy-8,9-dihydro-7H-phenaleno-[1,9-ef]isoindole skeleton are formed researchgate.netresearchgate.netresearchgate.net. These reactions demonstrate the utility of directed ortho-metalation (DoM) in precisely functionalizing the pyrene scaffold at positions adjacent to the directing amide group wikipedia.orgresearchgate.net.
Table 1: Deprotonative Lithiation and Electrophilic Quenching of N-tert-butylpyrene-1-carboxamide
| Lithiating Agent | Quenching Electrophile | Product Type | Reference(s) |
| n-BuLi/TMEDA | Chlorosilanes | 2-(Trialkylsilyl)pyrene-1-carboxamides | researchgate.netmdpi.comresearchgate.netresearchgate.net |
| n-BuLi/TMEDA | DMF | 8-tert-butyl-7-hydroxy-8,9-dihydro-7H-phenaleno-[1,9-ef]isoindole derivatives | researchgate.netresearchgate.netresearchgate.net |
| n-BuLi/TMEDA | Diethyl oxalate | 8-tert-butyl-7-hydroxy-8,9-dihydro-7H-phenaleno-[1,9-ef]isoindole derivatives | researchgate.netresearchgate.netresearchgate.net |
Carbamoylation and Thiocarbamoylation Reactions
The direct functionalization of 2,7-di-tert-butylpyrene (B1295820) with isocyanates and isothiocyanates, catalyzed by trifluoromethanesulfonic acid (TfOH), provides an efficient route to carbamoylated and thiocarbamoylated pyrene derivatives beilstein-journals.orgbeilstein-journals.orgresearchgate.netorcid.orgnih.govresearchgate.netacs.org. This Friedel-Crafts-type reaction predominantly occurs at the C1 position of the 2,7-di-tert-butylpyrene scaffold, yielding 1-substituted (thio)amides with high regioselectivity, especially with aliphatic isocyanates and isothiocyanates beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net.
For example, the reaction of 2,7-di-tert-butylpyrene with aliphatic isothiocyanates in the presence of TfOH exclusively affords the corresponding 1-substituted thioamides beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net. When aromatic isothiocyanates are used, the regioselectivity can be lower, though substitution at the C1 position still prevails beilstein-journals.orgbeilstein-journals.orgnih.gov. Ethoxycarbonyl isothiocyanate, for instance, can lead to a mixture of products, including the desired 1-substituted thioamide, a 1,8-disubstituted thioamide, and 2,7-di-tert-butylpyrene-1-carbonitrile, particularly with extended reaction times beilstein-journals.orgbeilstein-journals.orgnih.gov.
Table 2: Carbamoylation and Thiocarbamoylation of 2,7-Di-tert-butylpyrene
| Reactant (Iso(thio)cyanate) | Catalyst | Solvent | Product Type | Regioselectivity | Reference(s) |
| Aliphatic isocyanates | TfOH | CH₂Cl₂ | 1-substituted amides | Exclusive C1 | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Aliphatic isothiocyanates | TfOH | CH₂Cl₂ | 1-substituted thioamides | Exclusive C1 | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Aromatic isothiocyanates | TfOH | CH₂Cl₂ | 1-substituted thioamides (minor 1,8-disubst.) | Primarily C1 | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Ethoxycarbonyl isothiocyanate | TfOH | CH₂Cl₂ | 1-thioamide, 1,8-thioamide, nitrile | Mixed | beilstein-journals.orgbeilstein-journals.orgnih.gov |
Oxidation and De-tert-butylation Reactions
The tert-butyl groups on pyrene scaffolds, while beneficial for solubility and steric control, can sometimes hinder desired electronic properties or packing arrangements in materials worktribe.com. Consequently, de-tert-butylation is a crucial step for accessing unsubstituted or differently substituted pyrene derivatives. Tert-butyl-substituted pyrenes can be de-tert-butylated to their corresponding pyrene derivatives using Nafion-H catalysis in refluxing toluene, yielding products in high isolated yields worktribe.com. For instance, 2,7-di-tert-butylpyrene can be de-tert-butylated to pyrene with 95% yield under these conditions worktribe.com.
Oxidation reactions are also significant for pyrene functionalization. Hypervalent iodine oxyacids have been employed for the selective, metal-free oxidation of 2,7-di-tert-butylpyrene into pyrene-4,5-dione (B1221838) or pyrene-4,5,9,10-tetraone rsc.org. The selectivity between the dione (B5365651) and tetraone can be controlled by the molar ratio of the oxidant to the starting material and the acidity of the reaction mixture rsc.org. These ortho-quinone derivatives are valuable building blocks for synthesizing larger organic semiconductors, such as pyrene-fused pyrazaacenes rsc.org.
Table 3: De-tert-butylation and Oxidation of Tert-butylpyrenes
| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Yield (approx.) | Reference(s) |
| 2,7-Di-tert-butylpyrene | De-tert-butylation | Nafion-H, refluxing toluene | Pyrene | 95% | worktribe.com |
| 2,7-Di-tert-butylpyrene | Oxidation (Dione) | Hypervalent iodine oxyacids | Pyrene-4,5-dione | High | rsc.org |
| 2,7-Di-tert-butylpyrene | Oxidation (Tetraone) | Hypervalent iodine oxyacids | Pyrene-4,5,9,10-tetraone | High | rsc.org |
Compound List
this compound
2,7-Di-tert-butylpyrene
N-tert-butylpyrene-1-carboxamide
2-(Trialkylsilyl)pyrene-1-carboxamides
8-tert-butyl-7-hydroxy-8,9-dihydro-7H-phenaleno-[1,9-ef]isoindole
Pyrene-1-carbothioamides
Pyrene-1-carboxamides
Pyrene-4,5-dione
Pyrene-4,5,9,10-tetraone
Advanced Spectroscopic and Photophysical Characterization of 1 Tert Butylpyrene Derivatives
Electronic Absorption Properties and Chromophoric Analysis
The electronic absorption spectra of pyrene (B120774) and its derivatives are primarily governed by π-π* electronic transitions within the conjugated aromatic system. Unsubstituted pyrene typically exhibits absorption maxima in the UV region, with characteristic vibronic fine structures. The introduction of a tert-butyl group, a bulky alkyl substituent, can lead to subtle but significant alterations in these absorption profiles. Studies on various tert-butyl-substituted pyrenes indicate that these substituents can induce red-shifts in the absorption maxima compared to the parent pyrene molecule. For instance, derivatives like 7-tert-butyl-1,3-diarylpyrenes displayed absorption bands in the range of approximately 349–396 nm core.ac.uk. Similarly, the highly substituted 1,3,6,8-tetrakis(7-tert-butylpyrene-1-yl)pyrene showed a notable red-shift in its absorption maximum to 396 nm, from pyrene's typical 336 nm core.ac.uk. The presence of tert-butyl groups at positions like 2 in 2-tert-butylpyrene (B8442629) also results in absorption bands characteristic of the pyrene moiety, without drastically altering the fundamental electronic transitions acs.org. Furthermore, when pyrene moieties are aggregated or in solid-state films, their absorption spectra can broaden and shift to longer wavelengths, suggesting increased intermolecular interactions rsc.org. The electronic effects of tert-butyl groups, while primarily steric, can indirectly influence the electronic distribution and thus the absorption characteristics of the pyrene core acs.org, nih.gov.
Fluorescence Emission Spectroscopy
The fluorescence emission properties of pyrene derivatives are a key area of investigation, revealing insights into molecular structure, aggregation behavior, and environmental interactions.
Monomer Emission Characteristics
Pyrene and its derivatives typically exhibit strong fluorescence in the blue region of the visible spectrum, characterized by structured emission bands corresponding to monomer emission. This monomer emission is indicative of isolated, non-interacting excited pyrene molecules. For example, 2-tert-butylpyrene displays pyrene-like fluorescence acs.org, and compounds like 2,7-di-tert-butylpyrene (B1295820) show blue monomer photoluminescence researchgate.net. Derivatives such as 7-tert-butyl-1,3-diarylpyrenes emit fluorescence in the deep-blue to pure-blue region, with emission maxima typically observed between 432 nm and 465 nm in solution core.ac.uk. The presence of tert-butyl substituents can sometimes lead to a slight red-shift in the emission maxima and a reduction in the fine structure of the spectrum when compared to unsubstituted pyrene rsc.org.
Photoluminescence Quantum Yield and Radiative Decay Rate Analysis
The photoluminescence quantum yield (Φ_F) is a measure of the efficiency of fluorescence emission. For tert-butyl-substituted pyrene derivatives, Φ_F values can be significantly high. For instance, 7-tert-butyl-1,3-diarylpyrenes demonstrated excellent quantum yields ranging from 0.75 to 0.99 in dichloromethane (B109758) solution core.ac.uk. Other studies report high fluorescence quantum yields for pyrene derivatives with bulky substituents, attributing the increase partly to the steric inhibition of excimer formation aub.edu.lb. The quantum yield can also be influenced by the solvent environment, often being higher in non-polar solvents researchgate.net.
Solvatochromic Behavior and Solvent-Dependent Fluorescence
Pyrene and its derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity and other properties of the surrounding solvent researchgate.net, acs.org, researchgate.net, acs.org, rsc.org, acs.org, nih.gov, nih.gov, figshare.com. This phenomenon is often linked to changes in the molecule's dipole moment between its ground and excited states, particularly in systems exhibiting excited-state intramolecular charge transfer (ICT) researchgate.net, acs.org, nih.gov.
As solvent polarity increases, a bathochromic (red) shift in emission is commonly observed, accompanied by an increase in the Stokes shift (the difference between absorption and emission maxima) researchgate.net, acs.org. For example, a pyrene derivative showed a significant increase in Stokes' shift (around 125 nm) when transitioning from a non-polar solvent like n-hexane to a polar solvent like acetonitrile (B52724) researchgate.net. The fluorescence quantum yield can also be solvent-dependent, often decreasing as solvent polarity increases, which may be due to enhanced non-radiative decay pathways in polar environments researchgate.net. While the tert-butyl group's primary effect is steric, it can indirectly influence solvatochromic behavior by altering the electronic distribution and molecular conformation acs.org, acs.org. In some donor-acceptor type pyrenes, the substitution pattern and resulting π-conjugation directions can be manipulated to tune the emission color across the visible spectrum, from deep-blue to green, by controlling the excited-state ICT pathways acs.org, nih.gov.
Electrogenerated Chemiluminescence (ECL) Studies
Electrogenerated chemiluminescence (ECL) offers a powerful method to study the excited-state properties of molecules, including pyrene derivatives, by initiating light emission through electrochemical processes rather than photoexcitation. ECL involves the annihilation of electrochemically generated radical ions, leading to excited states that subsequently emit light acs.org.
Studies on pyrene (Py) and 2,7-di-tert-butylpyrene (di-t-BuPy) reveal that their ECL spectra contain both monomer and excimer emission components acs.org. At lower concentrations (20–30 μM), the ECL spectra are primarily determined by isolated pairs of excited and ground states formed through ion annihilation acs.org. In these conditions, 2,7-di-tert-butylpyrene shows a lower proportion of excimer emission (48%) compared to pyrene (58%), attributed to the greater initial separation distance between radical ions caused by the steric hindrance of the tert-butyl groups acs.org. At higher concentrations (1 mM), the ECL spectra become time-dependent, with an enhancement of excimer emission due to increased oligomer formation and proximity of excited states acs.org. Some pyrene derivatives with bulky substituents have also been reported to provide stable blue ECL monomer emission researchgate.net. The ECL behavior can sometimes highlight differences in excited-state dynamics compared to photoluminescence, with excimer emission potentially being more pronounced in ECL researchgate.net.
Compound List
1-Tert-butylpyrene (and its derivatives)
Pyrene (Py)
2-tert-Butylpyrene
2,7-Di-tert-butylpyrene (di-t-BuPy)
7-tert-Butyl-1,3-diarylpyrenes
1,3,6,8-Tetrakis(7-tert-butylpyrene-1-yl)pyrene (8)
Di(1-pyrenylmethyl) ether (III)
4-(1-Pyrenyl)butyl-(1-pyrenylmethyl) ether (IV)
Pyrenophanes
Theoretical and Computational Investigations of 1 Tert Butylpyrene Systems
Quantum Chemical Calculations of Electronic States (HOMO-LUMO)
Quantum chemical calculations, particularly those focusing on frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding the electronic properties and reactivity of 1-tert-butylpyrene. Density Functional Theory (DFT) is frequently employed to determine these electronic states. Studies on tert-butylpyrene derivatives have shown that the HOMO and LUMO orbitals are often delocalized across the pyrene (B120774) core, indicating potential for both electron donation and acceptance scielo.br. For instance, in studies involving tert-butylpyrene derivatives, the HOMO-LUMO energy gap has been calculated using various DFT functionals and basis sets, providing a measure of the molecule's electronic excitation energy and stability researchgate.netchinesechemsoc.orgacs.orgresearchgate.netresearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) further refines these analyses by calculating excitation energies and characterizing electronic transitions, such as the HOMO→LUMO transition, which is often associated with the lowest energy excited state (S1) researchgate.netrsc.org. These calculations are critical for predicting optical properties like absorption and emission spectra.
Table 5.1: Electronic State Calculations (HOMO-LUMO) for Tert-butylpyrene Systems
| Computational Method | Property Investigated | Key Findings | Reference Compound/System | Citation |
| DFT/B3LYP/6-31G(d,p) | Ground state geometry, electronic structure | Analyzed electronic transitions and HOMO-LUMO energy gaps | Substituted pyrenes | researchgate.net |
| DFT/B3LYP/6-31G* | Frontier Molecular Orbitals (FMOs) | FMOs calculated and analyzed for structure-property relationships | 2-tert-butylpyrene (B8442629) derivatives | acs.orgnih.gov |
| DFT/B3LYP/6-311++G** | HOMO-LUMO diagrams | Diagrams calculated and used to understand electronic structure | Pyrene-substituted QPPs | researchgate.net |
| DFT/B3LYP/6-31G(d) | HOMO/LUMO distribution | Electron density distribution analyzed for charge transfer | PVB and BPVB (related systems) | researchgate.net |
| TD-DFT (specific functionals) | Excited states | S1 state (e.g., ~2.87 eV) often arises from HOMO→LUMO transition | Pyrene derivatives | rsc.org |
| DFT | HOMO and LUMO | Orbitals delocalized over the pyrene moiety | 2,7-di-tert-butylpyrene (B1295820) | scielo.br |
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
DFT and TD-DFT are cornerstone methodologies for investigating the electronic and optical properties of this compound and its derivatives. These methods allow for the computation of ground-state geometries, electronic structures, and excited-state properties, including absorption and emission spectra researchgate.netacs.orgnih.govlboro.ac.ukacs.orgmdpi.com. Various DFT functionals, such as B3LYP, ωB97XD, and CAM-B3LYP, in conjunction with different basis sets (e.g., 6-31G(d,p), 6-31G*, cc-pVTZ), are utilized to achieve varying levels of accuracy and computational efficiency researchgate.netrsc.orgacs.orgmdpi.com. TD-DFT, in particular, is instrumental in simulating UV-Vis absorption spectra by calculating excitation energies and oscillator strengths, correlating theoretical predictions with experimental observations rsc.orglboro.ac.ukmdpi.comrsc.org. These analyses also shed light on charge transfer characteristics within molecules and the influence of substituents and solvent environments on electronic states researchgate.netresearchgate.net.
Table 5.2: DFT and TD-DFT Analyses of Tert-butylpyrene Systems
| Computational Method | Property Investigated | Key Findings | Reference Compound/System | Citation |
| DFT/B3LYP/6-31G(d,p) & TD-DFT | Electronic transitions, solvation energies | Stability increases with solvent polarity; analyzed charge transfer character | Substituted pyrenes | researchgate.net |
| DFT/B3LYP/6-31G* & TD-DFT | Frontier molecular orbitals, UV-Vis absorption | FMOs analyzed; S0→S1 transition studied to understand electronic structures | 2-tert-butylpyrene derivatives | acs.orgnih.gov |
| DFT/B3LYP/6-31G(d) & TD-DFT | Ground, triplet, and excited states | Calculated S1–T1 energy gaps (e.g., 1.26 eV for A to 0.93 eV for C) | Pyrene-benzimidazole derivatives | mdpi.com |
| DFT/TD-DFT (CAM-B3LYP) | Absorption and fluorescence spectra | Estimated exciton (B1674681) binding energy; good agreement with experimental data for oligomers | 1,3-polypyrene oligomers | acs.org |
| DFT/B3LYP/BS1 & TD-DFT | Simulated UV-Vis spectra | Spectra simulated and analyzed for electronic transitions and orbital contributions | Tetrabromo-di-tert-butylpyrene derivatives | rsc.org |
| TD-DFT | Excited states | Methods for visualization and analysis of excited states described; semi-quantitative accuracy achieved | General | chemrxiv.org |
| TD-DFT (CAM-B3LYP/cc-pVTZ) | Excited states, absorption spectra | Major absorption bands reproduced; used for studying charge-transfer interaction | Imidazolium salt hydrate (B1144303) (related system) | mdpi.com |
| DFT/B3LYP/6-31G(d,p) | Molecular configuration, symmetry | Optimized molecular configurations and symmetry analysis performed | Pyrene-imidazole isomers | mdpi.com |
Computational Elucidation of Reaction Mechanisms
Computational methods are indispensable for understanding the intricate mechanisms of chemical reactions involving this compound and its precursors. DFT calculations have been employed to investigate various reaction pathways, including Friedel-Crafts alkylation and electrophilic aromatic substitution. For the Friedel-Crafts alkylation of pyrene with tert-butyl chloride, DFT analysis revealed that the activation energy for the C1 pathway (12.1 kcal mol⁻¹) is lower than that for the C2 pathway (17.9 kcal mol⁻¹), providing insight into the regioselectivity of the reaction rsc.org. Similarly, studies on the regioselective bromination of 2-tert-butylpyrene have utilized molecular modeling and DFT to understand the influence of steric hindrance and intramolecular rearrangements on the substitution patterns nii.ac.jp. These computational studies help in predicting reaction outcomes, optimizing conditions, and designing synthetic strategies.
Table 5.3: Computational Elucidation of Reaction Mechanisms
| Reaction Type | Computational Method | Key Step/Finding | Barrier (kcal/mol) | Reference Compound | Citation |
| Friedel-Crafts Alkylation (Pyrene + tert-butyl chloride) | DFT | C1 pathway activation energy lower than C2; regioselectivity elucidated | C1: 12.1; C2: 17.9 | Pyrene | rsc.org |
| Regioselective Bromination of 2-tert-butylpyrene | Molecular models, DFT | Steric hindrance and intramolecular rearrangement influence substitution patterns | N/A | 2-tert-butylpyrene | nii.ac.jp |
| Diels-Alder Reaction | DFT/B3LYP/6-31G* | Studied reaction pathways for pyrene derivatives | N/A | Pyrene derivatives | lboro.ac.uk |
Molecular Conformation, Energetics, and Intermolecular Interactions
The three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound derivatives are often investigated using a combination of experimental data (like X-ray crystallography) and computational methods. DFT calculations have been used to optimize molecular geometries, determine conformational preferences, and calculate energy barriers for internal rotations, such as those of the tert-butyl groups in 2,7-di-tert-butylpyrene brynmawr.eduresearchgate.netaip.org. These studies have revealed unusual ground-state orientations and relatively high rotational barriers for these groups brynmawr.eduresearchgate.netaip.org. Furthermore, computational modeling and analysis of crystal structures help in understanding molecular packing and the nature of intermolecular forces, including π–π stacking and C-H···π interactions, which are crucial for solid-state properties and molecular assembly acs.orgmdpi.comacs.org. For example, studies on pyrene dimers have reported torsion angles in the range of 60–76°, influencing their electronic properties acs.org.
Table 5.4: Molecular Conformation, Energetics, and Intermolecular Interactions
| Property | Computational Method | Key Findings | Reference Compound/System | Citation |
| Molecular Conformation | DFT/B3LYP/6-31G(d,p) | Nearly coplanar pyrene-imidazole segment; dihedral angles ~80°; twist may impede aggregation | Pyrene-imidazole isomers | mdpi.com |
| Rotational Barriers (t-butyl groups) | DFT/B3LYP/6-31G(d) | High rotational barrier and unusual ground state orientation observed | 2,7-di-tert-butylpyrene | brynmawr.eduresearchgate.netaip.org |
| Conformations & Potential Energy Surfaces | DFT/B3LYP/6-311(d,p) | Free rotation around C-C bond possible; multiple conformations identified | Pyrene derivatives | worktribe.com |
| Torsion Angles (Dipyrene dimers) | DFT | Torsion angles in the range of 60–76° observed | Dipyrene dimers | acs.org |
| Intermolecular Interactions | X-ray crystallography, DFT | π–π stacking (3.402(4) Å, 3.489(5) Å), C-H···π interactions identified in crystal structures | Tris(pyren-2-yl)adamantane | acs.org |
| Molecular Modeling | Computer-generated modeling | Modeled complex structures of bis(tert-butylpyrene) nanotweezers/nanocalipers with SWNTs | Bis(tert-butylpyrene) nanotweezers/nanocalipers | researchgate.net |
Predictive Modeling for Structure-Property Relationships
Computational studies are pivotal in establishing predictive models that correlate molecular structure with macroscopic properties, a field known as Quantitative Structure-Property Relationships (QSPR). For tert-butylpyrene derivatives, computational analyses of π-conjugation patterns and substitution positions have allowed for the control and modulation of intramolecular charge transfer (ICT) pathways, thereby tuning emission colors from deep-blue to green acs.orgnih.gov. DFT calculations provide the fundamental data (e.g., frontier orbital energies, charge distributions) used in these predictive models. In broader contexts, QSPR models, often developed using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) with DFT-derived descriptors, have been successfully applied to predict thermodynamic properties of aromatic hydrocarbons, demonstrating the power of computational chemistry in materials design and discovery researchgate.net.
Table 5.5: Predictive Modeling for Structure-Property Relationships
| Property Predicted/Related | Modeling Method | Key Predictors/Descriptors | Findings/Correlations | Reference Compound/System | Citation |
| Emission Color | DFT/TD-DFT Analysis | π-conjugation patterns, substitution positions | Modulation from deep-blue to green achieved by controlling ICT pathways | DA-type tetraarylpyrenes | acs.orgnih.gov |
| Thermodynamic Properties | QSPR (GA-MLR) | Uindex, nAT, HTe descriptors | Models showed good correlation for predicting heat capacity, thermal energy, entropy | Monocyclic and Polycyclic Aromatic Hydrocarbons (PAHs) | researchgate.net |
| Polymer Properties | Computational modeling (OPLS-AA, low-mode sampling) | Ring structure, strain | Importance of rings and strain identified for polymer properties | Conjugated Microporous Polymers | acs.org |
| MOF/COF Performance | Structure-property relationship analysis | Metal coordination, linker chemistry, pore architecture | Unique properties linked to specific design features, driving performance | Pyrene-based MOFs/COFs | acs.org |
Reactivity Profiles and Mechanistic Studies of 1 Tert Butylpyrene Derivatives
Electrophilic Aromatic Substitution Pathways
The electrophilic aromatic substitution (EAS) of 1-tert-butylpyrene is governed by the inherent reactivity of the pyrene (B120774) core and the directing effects of the tert-butyl substituent. The pyrene scaffold is highly susceptible to electrophilic attack, with positions 1, 3, 6, and 8 being the most electronically activated. The introduction of a tert-butyl group at the 1-position further influences the regioselectivity of subsequent substitutions.
The tert-butyl group is an activating, ortho-para director due to its electron-donating inductive effect. However, its significant steric bulk substantially hinders electrophilic attack at the adjacent ortho positions (C2 and C10). Consequently, electrophiles are directed primarily to the para-like positions (C3, C6, and C8), which are already activated within the pyrene system.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Formation of the Sigma Complex (Arenium Ion): The π-electron system of the pyrene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring system.
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.
For this compound, attack at the C3, C6, or C8 positions leads to the most stable arenium ion intermediates, as the positive charge can be effectively delocalized across the polycyclic system without significant steric interference from the tert-butyl group. For example, lithiation of N-tert-butylpyrene-1-carboxamide has been shown to occur selectively at the C2 position, demonstrating that under specific, directed metallation conditions, the ortho position can be functionalized, though this is not a typical EAS pathway.
| Position of Attack | Directing Effect of tert-Butyl Group | Inherent Pyrene Reactivity | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|
| C2, C10 (ortho) | Activating | Less reactive | High | Minor or no product |
| C3, C8 (para-like) | Activating | Highly reactive | Low | Major product |
| C6 (para-like) | Activating | Highly reactive | Low | Major product |
| C4, C5, C7, C9 | Meta-like | Less reactive | Low-Medium | Minor or no product |
Radical-Mediated Processes and Electron Transfer Mechanisms
Derivatives of this compound are involved in radical-mediated processes, primarily through electron transfer mechanisms where the pyrene moiety can act as either an electron donor or acceptor. The formation of the pyrenyl radical anion is a key step in many of these reactions.
In a mechanism known as Sensitization-Initiated Electron Transfer (SenI-ET), 2,7-di-tert-butylpyrene (B1295820) can be converted into its radical anion (tBuPy˙⁻). wikipedia.org This process often involves a photosensitizer, such as fac-[Ir(ppy)₃], which, upon excitation, transfers energy to the tert-butylpyrene molecule. The excited triplet state of tert-butylpyrene is then reductively quenched by a sacrificial electron donor, like N,N-dimethylaniline (DMA), to form the persistent tBuPy˙⁻. wikipedia.org This radical anion is a potent single-electron reductant capable of activating substrates that are difficult to reduce, such as aryl halides, in subsequent chemical transformations. wikipedia.org
The key steps in the formation and reaction of the tert-butylpyrene radical anion are:
Sensitization: A photosensitizer absorbs light and transfers its energy to the tert-butylpyrene molecule, promoting it to an excited triplet state (³*tBuPy).
Reductive Quenching: The excited ³*tBuPy is reduced by an electron donor (e.g., DMA) to form the radical anion tBuPy˙⁻.
Electron Transfer to Substrate: The tBuPy˙⁻ transfers an electron to a substrate, activating it for further reaction and regenerating the ground-state tert-butylpyrene.
Additionally, visible-light-induced reactions can generate a tert-butyl radical that subsequently adds to the pyrene core. wikipedia.org In one studied mechanism, a spontaneous single electron transfer (SET) occurs from the excited state of pyrene to an alkylsulfone, leading to the formation of a pyrene radical cation and a tertiary carbon radical after cleavage of the C-SO₂ bond. wikipedia.org This is followed by a radical coupling between the tert-butyl radical and the pyrene radical cation to form the alkylated product. wikipedia.org
Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Iridium)
Derivatives of this compound can serve as substrates in various metal-catalyzed cross-coupling and C-H activation reactions, with palladium and iridium catalysts being particularly significant.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for forming carbon-carbon bonds through reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgfiveable.mewikipedia.orgwikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.orgorganic-chemistry.orgsigmaaldrich.comnobelprize.orgmdpi.comnih.govlibretexts.orgmit.eduorganic-chemistry.org While specific studies on this compound are not extensively detailed, the general mechanisms are applicable. These reactions typically involve a catalytic cycle with a Pd(0)/Pd(II) redox couple. wikipedia.orgfiveable.memdpi.comnih.govlibretexts.org
General Catalytic Cycle:
Oxidative Addition: A halo-substituted (e.g., bromo-) this compound reacts with a Pd(0) complex, which inserts into the carbon-halogen bond to form a Pd(II)-pyrenyl intermediate. wikipedia.orgnobelprize.org
Transmetallation (for Suzuki/Sonogashira): The Pd(II) intermediate reacts with an organoboron (Suzuki) or organocopper (Sonogashira) reagent, transferring the organic group to the palladium center. wikipedia.orgwikipedia.orgwikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.orglibretexts.org
Migratory Insertion (for Heck): An alkene coordinates to the Pd(II)-pyrenyl complex and inserts into the Pd-C bond. wikipedia.orgmdpi.comnih.govlibretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.orgnobelprize.org
The use of bulky, electron-rich phosphine (B1218219) ligands, such as those containing tert-butyl groups, is common in these systems to enhance catalyst activity and stability. mit.eduorganic-chemistry.org
Iridium-Catalyzed Reactions: Iridium catalysts are particularly effective for C-H activation and borylation reactions. worktribe.comnih.govrsc.orgnih.govdiva-portal.orgnih.govnih.govyoutube.com Studies on pyrene have shown that iridium-catalyzed borylation is sterically driven, favoring functionalization at the less hindered positions. rsc.org For this compound, this would direct borylation to positions away from the bulky substituent, such as the 4-, 7-, and 9-positions.
Mechanism of C-H Borylation: The accepted mechanism involves an iridium(III) active species. The catalyst coordinates to the pyrene substrate, and C-H bond cleavage occurs via oxidative addition or concerted metalation-deprotonation. youtube.com The resulting iridium-hydrido-pyrenyl complex then reacts with a boron source like B₂pin₂, followed by reductive elimination to yield the borylated pyrene and regenerate the active iridium catalyst. worktribe.comnih.gov The selectivity is often kinetically controlled and can be influenced by the choice of ligand on the iridium center. worktribe.comnih.gov
| Reaction Type | Metal Catalyst | Key Mechanistic Steps | Typical Substrate |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) | Oxidative Addition, Transmetallation, Reductive Elimination | Halo-1-tert-butylpyrene + Organoboron reagent |
| Heck Coupling | Palladium(0) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Halo-1-tert-butylpyrene + Alkene |
| C-H Borylation | Iridium(I/III) | C-H Activation, Borylation, Reductive Elimination | This compound + Diboron reagent |
Photochemical Reaction Pathways and Excited State Intermediates
The photochemistry of this compound is dominated by the properties of the pyrene chromophore, which is known for its strong UV absorption, high fluorescence quantum yield, and long-lived excited state. The presence of the tert-butyl group, however, introduces significant steric effects that modify its photochemical behavior, particularly concerning intermolecular interactions.
Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo several processes:
Fluorescence: Radiative decay back to the ground state, emitting a photon. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of the solvent.
Intersystem Crossing (ISC): Transition to the triplet excited state (T₁).
Excimer Formation: In concentrated solutions, an excited pyrene molecule can interact with a ground-state molecule to form an excited-state dimer called an excimer, which emits light at a longer wavelength (around 450 nm). However, the bulky tert-butyl groups on this compound sterically hinder the necessary face-to-face π-stacking arrangement required for excimer formation. This steric blockade effectively suppresses the excimer emission pathway.
A key excited state intermediate is the triplet state (³*tBuPy). As discussed in section 6.2, this triplet state is a crucial intermediate in photosensitized electron transfer reactions. It can be formed through intersystem crossing from the S₁ state or via triplet-triplet energy transfer from a sensitizer (B1316253) molecule. This long-lived triplet state has sufficient time to interact with other molecules, leading to energy or electron transfer.
Recent studies have also elucidated photochemical pathways involving excited-state complexes. For instance, the visible-light-induced alkylation of pyrene proceeds through an excited-state complex formed between the pyrene radical cation and a tertiary carbon radical. wikipedia.org This complex is a key intermediate on the pathway to the final C-C bond formation. wikipedia.org
| Process | Initial State | Intermediate(s) | Final State/Product | Influence of tert-Butyl Group |
|---|---|---|---|---|
| Absorption | S₀ | S₁ | Excited Molecule | Minor electronic effect |
| Fluorescence | S₁ | - | S₀ + Photon (Monomer Emission) | Dominant emission pathway |
| Excimer Emission | S₁ + S₀ | Excimer | 2S₀ + Photon | Strongly suppressed due to steric hindrance |
| Intersystem Crossing | S₁ | T₁ | Triplet State Molecule | Minor electronic effect |
| Photosensitized Electron Transfer | T₁ | Radical Anion (tBuPy˙⁻) | Activated Substrate + S₀ | Enhances solubility and stability |
Advanced Applications of 1 Tert Butylpyrene Functionalized Systems in Materials Science and Photochemistry
Supramolecular Assemblies and Self-Assembled Nanomaterials
Crystal Engineering and Controlled Molecular Packing
The tert-butyl substituent on the pyrene (B120774) core significantly impacts the solid-state arrangement of 1-tert-butylpyrene molecules, influencing crystal engineering and controlled molecular packing. The bulky nature of the tert-butyl group can disrupt the typical π-π stacking interactions observed in unsubstituted pyrene. Instead, it often leads to more complex packing motifs, such as slip-stacked arrangements or interactions involving the aliphatic tert-butyl groups themselves. For instance, in the crystal structure of 1-bromo-2,7-di-tert-butylpyrene, while π-π interactions were not prominent, short intermolecular Br⋯Br contacts were observed, indicating that halogen bonding can play a role in stabilizing the crystal lattice nih.gov. The tert-butyl group attached to the pyrene core at position 7 in this compound was found to be rotationally disordered between two orientations, suggesting that the steric bulk can lead to dynamic disorder within the crystal structure nih.gov.
Research into pyrene derivatives for crystal engineering highlights the importance of substituents in directing molecular assembly. The tert-butyl group's steric hindrance can lead to slip-stacked arrangements along molecular axes, influencing intermolecular interactions like C-H···π bonds, which are key forces in stabilizing packing modes mdpi.com. This controlled packing is crucial for tailoring the electronic and optical properties of organic semiconductors, as molecular arrangement dictates charge transport pathways researchgate.netacs.org.
Host-Guest Complexation and Encapsulation Phenomena
This compound and its derivatives can participate in host-guest complexation and encapsulation phenomena, often when integrated into larger supramolecular architectures. While direct host-guest complexation by this compound itself is less commonly reported compared to more elaborate host molecules, its pyrene core provides a platform for π-π interactions, which are fundamental to many host-guest systems. For example, pyrene derivatives have been successfully encapsulated within supramolecular hosts like cucurbiturils and cyclodextrins, where the pyrene moiety acts as the guest. These complexes can exhibit enhanced luminescence properties due to the restricted motion of the pyrene fluorophore within the host cavity, leading to color tuning and stimulus-responsive luminescence researchgate.net.
Materials for Singlet Fission Research
Pyrene derivatives, including those with tert-butyl substituents, are of significant interest in the field of singlet fission (SF), a process where one high-energy singlet exciton (B1674681) splits into two lower-energy triplet excitons. This phenomenon holds great promise for enhancing the efficiency of solar cells by enabling multiple exciton generation from a single photon wikipedia.orgamolf.nlmdpi.com. Efficient singlet fission requires specific molecular arrangements, such as close π-π stacking, and an energy relationship where the singlet state energy (S1) is at least twice the triplet state energy (T1) wikipedia.org.
While tetracene and pentacene (B32325) are classic examples of SF materials, research is expanding to other acenes and their derivatives. The tert-butyl group can be beneficial in SF materials by improving solubility and preventing detrimental excimer formation, which can quench the singlet excited state researchgate.net. For instance, studies on terrylene derivatives, such as 2,5,10,13-tetra(tert-butyl)terrylene, have demonstrated their potential as stable singlet fission materials for solar cells, achieving promising performance in both one- and two-bandgap device architectures amolf.nl. The ability to tune molecular packing and electronic coupling through substituents like the tert-butyl group is crucial for optimizing SF efficiency acs.orgwikipedia.orgchemrxiv.orgnih.gov.
Role in Photocatalysis and Photosensitization
This compound and related pyrene derivatives play a role in photocatalysis and photosensitization, often as components in systems that utilize multi-photon absorption or generate highly reactive species. One notable application involves the use of 2,7-di-tert-butylpyrene (B1295820) (tBuPy) as an "annihilator" in sensitization-initiated electron transfer (SenI-ET) processes. In these systems, a photosensitizer, such as an iridium complex, is excited and transfers energy to tBuPy, which then undergoes triplet-triplet annihilation (TTA) to generate a highly energetic excited state. This energetic state can then drive challenging chemical transformations rsc.orgacs.org.
The generated pyrene radical anion (Py•−) from 2,7-di-tert-butylpyrene is a potent reducing agent (approximately −2.1 V vs. SCE), capable of activating recalcitrant substrates through single-electron transfer. This radical can be generated using visible light in aqueous systems with strong donors like ascorbate (B8700270) acs.orgrecercat.cat. Furthermore, pyrene derivatives, including those with tert-butyl groups, are explored in triplet-triplet annihilation photon upconversion (TTA-UC) systems. These systems can convert lower-energy visible light into higher-energy UV light, which is valuable for applications like photocatalysis and material processing researchgate.netresearchgate.net. The tert-butyl groups in these pyrene derivatives are important for preventing excimer formation and ensuring efficient energy transfer and TTA processes, particularly in solid-state matrices like polymer films researchgate.netresearchgate.netacs.org.
Compound List
this compound
1-Bromo-2,7-di-tert-butylpyrene
2,7-di-tert-butylpyrene
3,8-di-tert-butylpyrene
2,5,10,13-tetra(tert-butyl)terrylene
Pyrene
Anthracene
Perylene
Tetracene
Pentacene
C60 (Fullerene)
Diketopyrrolopyrroles (DPPs)
Rubrene
9,10-dicyanoanthracene (B74266) (DCA)
2,5-diphenyloxazole (B146863) (PPO)
fac-[Ir(ppy)3] (ppy = 2-phenylpyridine)
CuPc (Copper Phthalocyanine)
ZnPc (Zinc Phthalocyanine)
Ascorbate dianion (Asc2−)
N,N-dimethylaniline (DMA)
Cyclodextrins (CDs)
Cucurbiturils (CB)
Emerging Research Directions and Future Outlook in 1 Tert Butylpyrene Chemistry
Development of Asymmetric Functionalization and Chiral Pyrene (B120774) Derivatives
A significant area of emerging research is the development of methods for the asymmetric functionalization of the pyrene core, leading to the synthesis of chiral 1-tert-butylpyrene derivatives. Chirality introduces a new dimension to the properties of pyrene-based molecules, making them highly attractive for applications in circularly polarized luminescence (CPL), asymmetric catalysis, and chiroptical sensing.
Recent studies have demonstrated the synthesis of pyrene-based asymmetric hexaarylbenzene derivatives starting from 1,3-dibromo-7-tert-butylpyrene. gdut.edu.cn The synthetic strategy involves a palladium-catalyzed Sonogashira-Hagihara reaction followed by a Diels-Alder reaction. gdut.edu.cn This approach allows for the controlled introduction of different aryl groups, leading to asymmetrically substituted pyrene cores. The steric hindrance from the tert-butyl group plays a crucial role in directing the subsequent reactions and influencing the final geometry of the molecule. gdut.edu.cn
The development of asymmetric synthesis methods is crucial for producing enantiomerically pure chiral compounds. uvic.ca These methods often employ chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction. uvic.capurdue.edu For pyrene derivatives, this could involve enantioselective additions, cross-coupling reactions, or cyclizations. The goal is to create a diastereomeric transition state that favors the formation of one enantiomer over the other. uvic.ca
Researchers are actively exploring various catalytic systems to achieve high enantioselectivity in the functionalization of pyrene. mdpi.com The insights gained from these studies are expected to pave the way for the rational design and synthesis of a wide range of novel chiral this compound derivatives with tailored chiroptical properties.
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| 1,3-dibromo-7-tert-butylpyrene | Sonogashira-Hagihara Reaction | 4-methoxyphenylacetylene, PdCl2(PPh3)2, CuI | Alkynyl-substituted pyrene | gdut.edu.cn |
| Alkynyl-substituted pyrene | Diels-Alder Reaction | 2,3,4,5-tetraphenylcyclopenta-2,4-dienone | Asymmetric hexaarylbenzene | gdut.edu.cn |
Integration into Multi-Component Hybrid Materials
The integration of this compound into multi-component hybrid materials is a rapidly growing field with immense potential for creating advanced functional materials. These hybrid materials combine the unique photophysical properties of the pyrene moiety with the characteristics of other components, such as nanoparticles, polymers, or other organic molecules, to achieve synergistic effects. nih.govgiordanigroup.com
One promising approach involves the non-covalent functionalization of carbon nanotubes (CNTs) with pyrene derivatives. mdpi.comnih.gov The pyrene unit can interact with the surface of CNTs through π-π stacking interactions, effectively anchoring the functional molecule to the nanotube. researchgate.net This strategy has been used to decorate graphene with PbS nanocrystals functionalized with 1-pyrene butyric acid, creating a photoactive hybrid material. researchgate.net The tert-butyl group on the pyrene core can be used to tune the solubility and processing characteristics of these hybrid materials.
The covalent incorporation of this compound into polymer backbones or as pendant groups is another area of active research. This approach allows for the creation of well-defined materials with controlled properties. For instance, pyrene-containing polymers can exhibit interesting fluorescence behavior, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.
Furthermore, this compound can be incorporated into metal-organic frameworks (MOFs) and other porous materials. The pyrene unit can act as a fluorescent reporter for the detection of specific analytes that can enter the pores of the material. The bulky tert-butyl group can influence the packing of the molecules within the framework, potentially creating unique porous architectures.
The development of these hybrid materials relies on a variety of synthetic techniques, including self-assembly, in-situ polymerization, and surface modification. giordanigroup.com The careful design of the molecular components and the synthetic strategy is crucial for controlling the morphology and properties of the final hybrid material.
Advancements in In Situ Characterization Techniques for Reaction Monitoring
Several spectroscopic techniques are well-suited for in situ monitoring of organic reactions. researchgate.net These include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Can track changes in functional groups throughout a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species present in the reaction mixture.
UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophoric species like pyrene.
Raman Spectroscopy: Offers complementary vibrational information to FTIR and is particularly useful for studying reactions in aqueous media.
In addition to spectroscopic methods, other techniques are also being employed for real-time analysis. Thin-layer chromatography (TLC) has been adapted for the real-time monitoring of solid-phase reactions. thieme.de Mass spectrometry can be used to identify and quantify the components of a reaction mixture as they are formed.
The data obtained from these in situ techniques can be used to build kinetic models of the reaction, identify potential side reactions, and optimize reaction conditions to improve yield and selectivity. fu-berlin.de This information is invaluable for developing robust and scalable synthetic routes to novel this compound derivatives and their corresponding hybrid materials. As these monitoring technologies continue to advance, they will play an increasingly important role in accelerating the discovery and development of new pyrene-based materials.
| Technique | Information Gained | Application in this compound Chemistry |
|---|---|---|
| In situ FTIR/Raman | Real-time tracking of functional group changes, reaction kinetics. | Monitoring the progress of functionalization reactions on the pyrene core. |
| In situ NMR | Identification of intermediates and byproducts, structural elucidation. | Understanding reaction mechanisms and optimizing reaction conditions. |
| In situ UV-Vis | Monitoring changes in electronic transitions, concentration of chromophores. | Following the formation of conjugated systems involving the pyrene moiety. |
| Real-time Mass Spectrometry | Identification of reaction components and their evolution over time. | Detecting transient intermediates and confirming product formation. |
Theoretical Prediction and Design of Novel this compound Architectures
Computational and theoretical chemistry are becoming indispensable tools for guiding the design and synthesis of new this compound architectures with desired properties. scispace.comchemrxiv.org By using first-principles methods, such as density functional theory (DFT), researchers can predict a wide range of molecular properties before a molecule is ever synthesized in the lab. ehu.eus This predictive capability significantly accelerates the materials discovery process and allows for a more rational approach to molecular design.
One of the key areas where theoretical calculations are making a significant impact is in the prediction of the electronic and optical properties of pyrene derivatives. biochempress.com DFT and time-dependent DFT (TD-DFT) calculations can be used to predict absorption and emission spectra, molecular orbital energy levels, and other properties that are crucial for applications in optoelectronics. These calculations can help researchers understand how the position and nature of substituents on the pyrene core, including the tert-butyl group, influence the photophysical properties of the molecule.
Theoretical methods are also being used to study the intermolecular interactions that govern the self-assembly and crystal packing of this compound derivatives. google.com By understanding these interactions, researchers can predict how molecules will arrange themselves in the solid state, which is critical for controlling the properties of thin films and crystals used in electronic devices.
Furthermore, computational modeling can be used to design novel this compound-based architectures for specific applications. For example, researchers can computationally screen libraries of virtual compounds to identify candidates with optimal properties for use as emitters in OLEDs, sensitizers in solar cells, or fluorescent probes for biological imaging. This in silico design process can significantly reduce the time and expense associated with traditional trial-and-error experimental approaches. The synergy between theoretical prediction and experimental synthesis is expected to be a major driver of innovation in the field of this compound chemistry in the coming years.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
